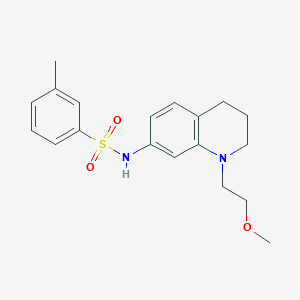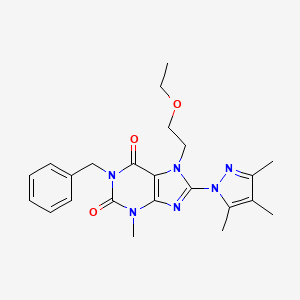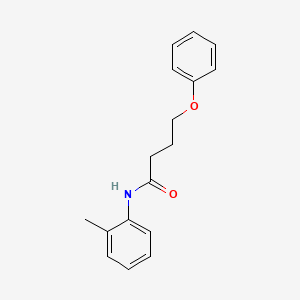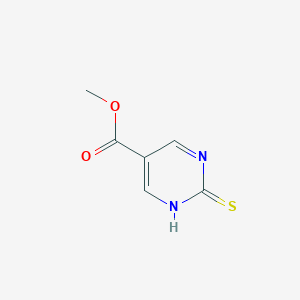
N-(1-(2-méthoxyéthyl)-1,2,3,4-tétrahydroquinolin-7-yl)-3-méthylbenzènesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide is an intricate compound known for its unique chemical properties. Its structure includes a tetrahydroquinoline framework, which is significant in medicinal chemistry due to its bioactivity. The presence of a sulfonamide group also contributes to its reactivity and potential pharmacological applications.
Applications De Recherche Scientifique
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide has diverse applications in research:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Potential use in probing biological pathways due to its bioactive components.
Medicine: : Investigated for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: : Utilized in the development of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide typically involves a multi-step synthetic process:
Formation of the Tetrahydroquinoline Core: : This step often involves the reduction of a quinoline derivative.
Introduction of the Methoxyethyl Group: : Using a nucleophilic substitution reaction, the methoxyethyl group is introduced.
Sulfonamide Formation: : The final step involves the reaction of the intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide bond.
Industrial Production Methods
Industrial production may follow similar synthetic routes, scaled up with optimizations for yield and purity. Reactions are typically performed in large batch reactors, with strict controls over temperature, pressure, and reaction time to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide can undergo oxidation, particularly at the methoxyethyl group.
Reduction: : The compound's quinoline ring can be further reduced under hydrogenation conditions.
Substitution: : It is susceptible to various substitution reactions, particularly at the sulfonamide group, where electrophiles or nucleophiles can attack.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: : Electrophilic or nucleophilic reagents depending on the reaction site.
Major Products Formed
Oxidation Products: : Products may include quinolinone derivatives.
Reduction Products: : Fully hydrogenated quinoline compounds.
Substitution Products: : Varied based on the nature of the substituent introduced.
Mécanisme D'action
The mechanism of action for N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide can involve multiple pathways:
Molecular Targets: : It may interact with enzymes or receptors, modulating biological activity.
Pathways Involved: : Likely involves modulation of cellular pathways that regulate cell growth and apoptosis, contributing to its medicinal potential.
Comparaison Avec Des Composés Similaires
N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide stands out due to its specific structure and functional groups:
Similar Compounds: : Other sulfonamides and tetrahydroquinoline derivatives.
Uniqueness: : Its combined tetrahydroquinoline and sulfonamide moieties confer distinct chemical and biological properties.
Example Compounds: : Sulfa drugs like sulfanilamide, tetrahydroquinoline-based antimalarials.
By possessing a unique combination of structural features, this compound offers significant potential in both scientific research and practical applications.
Propriétés
IUPAC Name |
N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-15-5-3-7-18(13-15)25(22,23)20-17-9-8-16-6-4-10-21(11-12-24-2)19(16)14-17/h3,5,7-9,13-14,20H,4,6,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWDQRMBMISVJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl N-[2-(6-bromo-2-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B2589622.png)
![methyl 4-(2-{[1-(4-{[(furan-2-yl)methyl]carbamoyl}phenyl)-1H-imidazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2589624.png)
![8-(3,4-Dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2589625.png)



![N-[1-(3,4-Dichlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2589633.png)

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pyrazine-2-carboxamide](/img/structure/B2589635.png)
![N-(3-chlorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2589637.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2589638.png)
![4-(6-{4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidin-4-yl)thiomorpholine](/img/structure/B2589641.png)

![N-({[2,3'-bipyridine]-4-yl}methyl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B2589644.png)
